molecular formula C14H13NO B5618477 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

4-(1,3-dihydro-2H-isoindol-2-yl)phenol

Cat. No. B5618477
M. Wt: 211.26 g/mol
InChI Key: DFNOLMHJSPCGNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenol-based compounds, such as 4-(1,3-dihydro-2H-isoindol-2-yl)phenol, involves complex reactions that yield electroactive polymers. For example, electrochemical polymerization has been employed in the synthesis of phenol-based polymers using specific electrolytes in acetonitrile, showcasing the diversity of methods available for synthesizing phenolic compounds with specific functional groups (Kaya & Aydın, 2012).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations offer insights into the molecular structure and spectroscopic data of phenol derivatives. These studies involve DFT calculations to optimize the molecule's geometry and to understand the vibrational spectra, bond lengths, angles, and intramolecular charge transfers (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving phenolic compounds can lead to the synthesis of diverse heterocycles. For instance, Yb(OTf)3-catalyzed annulation reactions with phenols have enabled the synthesis of 3,4-dihydrocoumarins, 4-chromanones, coumarins, and chromones, highlighting the compound's versatility in forming structurally diverse molecules (Fillion et al., 2006).

Physical Properties Analysis

The physical properties of phenol derivatives are crucial for their application in various fields. Techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), and solubility tests are employed to characterize these properties, providing a foundation for understanding the material's behavior under different conditions (Kaya & Aydın, 2012).

Chemical Properties Analysis

Understanding the chemical properties of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol involves examining its reactivity, stability, and interactions with other molecules. The electrochemical oxidation studies and regioselective synthesis approaches provide insight into its chemical behavior and potential for creating complex molecular structures (Amani et al., 2012).

Future Directions

The study of novel isoindoline and phenol derivatives is a rich area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the synthesis, characterization, and biological testing of this compound to uncover its potential uses .

properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOLMHJSPCGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333351
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-dihydro-2H-isoindol-2-yl)phenol

CAS RN

41790-54-9
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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